molecular formula CH4Cl2O6P2 B076343 Clodronic Acid CAS No. 10596-23-3

Clodronic Acid

Katalognummer: B076343
CAS-Nummer: 10596-23-3
Molekulargewicht: 244.89 g/mol
InChI-Schlüssel: ACSIXWWBWUQEHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clodronic acid (dichloromethylene bisphosphonate) is a first-generation, non-nitrogen-containing bisphosphonate approved for managing conditions associated with excessive bone resorption, such as osteoporosis, Paget’s disease, and skeletal complications in multiple myeloma . It inhibits osteoclast activity by metabolically incorporating into adenosine triphosphate (ATP) analogues, disrupting osteoclast function and promoting apoptosis . This compound is available in both oral and parenteral formulations, offering flexibility in administration .

Vorbereitungsmethoden

Methylenation: Formation of the Methylene Bridge

The synthesis of clodronic acid begins with the methylenation of triethyl phosphite and dibromomethane. This exothermic reaction forms a phosphorus-carbon-methylene bridge, critical for the bisphosphonate structure. The patent literature specifies refluxing at 180–190°C for 4–6 hours under reduced pressure (-0.096 MPa), yielding an intermediate oily liquid (I) after distillation at 140–150°C .

Reaction Conditions and Yield Optimization

Triethyl phosphite and dibromomethane are combined in molar ratios ranging from 1:1 to 2:1. Higher ratios of triethyl phosphite (e.g., 200g:100g) marginally improve yields but require longer distillation times. For instance, a 185°C reflux for 5 hours with a 2:1 ratio produced a 50.1% yield of intermediate I . Excess dibromomethane risks forming polyhalogenated byproducts, necessitating precise stoichiometric control.

Catalyst SystemTemperature (°C)Time (h)Purity (%)Yield (%)
TBAB (3g)01.599.555.5
TBAB + 4-BAHS (1.5g)51.598.954.0
Benzyltriethylammonium32.099.153.3

Acid Hydrolysis: Conversion to this compound

Oily liquid II undergoes hydrolysis with hydrochloric acid (20–36.5% concentration) under reflux for 1–3 hours. This step cleaves ethyl ester groups, yielding this compound. Higher HCl concentrations (36.5%) reduce hydrolysis time to 2 hours but require careful pH monitoring to prevent over-acidification .

Solvent Extraction and Purification

Post-hydrolysis, this compound is dissolved in water and extracted with chloroform or ethyl acetate to remove non-polar impurities. Activated carbon (3–5% w/v) decolorizes the aqueous phase at 80–100°C, eliminating aromatic byproducts. For example, 5% activated carbon at 95°C for 30 minutes reduced turbidity from 15 NTU to <1 NTU .

Salification: Synthesis of Disodium Clodronate

The final step involves neutralizing this compound with sodium hydroxide to pH 3.0–4.0, followed by ethanol precipitation (50–70% v/v). Ethanol induces crystallization of disodium clodronate, which is filtered and dried. Adjusting pH to 3.3–3.8 minimizes sodium bicarbonate formation, a common impurity .

Table 2: Salification Conditions and Product Quality

pHEthanol (%)Purity (%)Yield (%)Residual Solvent (ppm)
3.36099.555.5<50
3.66099.054.065
3.87098.950.145

Industrial Scalability and Challenges

Scaling this compound production requires addressing solvent recovery, catalyst cost, and waste management. Dichloromethane, used in chlorination, is recycled via distillation but contributes to 30% of total production costs. Recent advances propose using biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Wissenschaftliche Forschungsanwendungen

Osteoporosis Management

Clodronic acid is effective in increasing bone mineral density in postmenopausal women. A study demonstrated that weekly administration significantly improved BMD over six months, with sustained effects observed for up to three years .

Hypercalcemia of Malignancy

In patients with malignancies, this compound is used to manage hypercalcemia effectively. The drug reduces serum calcium levels by inhibiting osteoclastic activity associated with metastatic bone disease .

Osteolytic Metastases

This compound serves as an adjunct therapy in managing osteolytic lesions resulting from cancers such as breast and prostate cancer. It helps mitigate skeletal-related events (SREs) associated with these conditions .

Research Findings and Case Studies

Numerous studies have documented the efficacy and safety profile of this compound across various patient populations:

  • Postmenopausal Osteoporosis : In a controlled trial involving postmenopausal women, this compound administration resulted in a 46% reduction in vertebral fractures compared to placebo .
  • Animal Studies : Research involving animal models has demonstrated that intra-articular administration of clodronate can prevent experimental arthritis by reducing inflammation and cartilage damage .

Data Table: Efficacy of this compound in Clinical Trials

Study TypePopulationInterventionOutcome MeasuresKey Findings
Randomized Controlled TrialPostmenopausal WomenThis compound (100 mg/week)Bone Mineral Density (BMD)Significant increase in BMD after 6 months
Cohort StudyCancer PatientsThis compoundSerum Calcium LevelsEffective reduction in hypercalcemia
Animal ModelMice with Induced ArthritisIntra-articular ClodronateJoint InflammationReduced inflammation and cartilage damage

Emerging Applications

Recent research has explored additional applications for this compound beyond traditional uses:

  • Intra-Articular Therapy : Studies suggest potential benefits in treating inflammatory joint diseases through local administration .
  • Combination Therapies : Investigations into combining this compound with other therapeutic agents are ongoing to enhance its efficacy in complex cases like metastatic cancer .

Wirkmechanismus

Clodronic acid works by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, and when osteoclasts attempt to resorb bone, they take up the this compound. Inside the osteoclasts, this compound is metabolized into a non-hydrolyzable analog of adenosine triphosphate (ATP), which induces apoptosis (programmed cell death) of the osteoclasts. This process reduces bone resorption and helps maintain bone density .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Bisphosphonates

Clodronic Acid vs. Zoledronic Acid

Zoledronic acid, a third-generation, nitrogen-containing bisphosphonate , exhibits higher antiresorptive potency due to its imidazole ring, which enhances binding to hydroxyapatite and inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in osteoclast survival .

Efficacy in Multiple Myeloma (MRC Myeloma IX Trial)

  • Overall Survival (OS):
    • Zoledronic acid reduced mortality by 16% (HR = 0.84, 95% CI: 0.74–0.96; p = 0.0118) compared to this compound.
    • Median OS extended by 5.5 months (50.0 vs. 44.5 months; p = 0.04) .
  • Progression-Free Survival (PFS):
    • Zoledronic acid improved PFS by 12% (HR = 0.88, 95% CI: 0.80–0.98; p = 0.0179), with a median PFS increase of 2.0 months (19.5 vs. 17.5 months; p = 0.07) .
  • Skeletal-Related Events (SREs):
    • Zoledronic acid reduced SRE incidence (27% vs. 35% ; p = 0.0004) .

Structural and Pharmacokinetic Differences

Parameter This compound Zoledronic Acid
Chemical Class Non-nitrogen bisphosphonate Nitrogen-containing bisphosphonate
Administration Oral or parenteral Intravenous only
Antiresorptive Potency Moderate High (100–850× more potent than this compound)

This compound vs. Pamidronic Acid (Pamidronate)

Pamidronic acid, a second-generation bisphosphonate , has intermediate antiresorptive activity between clodronic and zoledronic acids .

Efficacy and Clinical Use

  • SRE Prevention: Pamidronic acid is FDA-approved for reducing SREs in multiple myeloma and breast cancer but lacks survival benefits demonstrated by zoledronic acid .
  • Survival Data: No direct comparison between pamidronic acid and this compound exists in large trials, leaving its OS/PFS benefits unclear .

Mechanistic and Pharmacological Insights

  • Non-Nitrogen vs. Nitrogen Bisphosphonates: this compound disrupts ATP metabolism in osteoclasts, while nitrogen-containing bisphosphonates (e.g., zoledronic acid) inhibit FPPS, affecting protein prenylation and osteoclast survival .

Biologische Aktivität

Clodronic acid, a first-generation bisphosphonate, is primarily known for its role in inhibiting osteoclast-mediated bone resorption. This compound has garnered attention not only for its applications in treating bone disorders but also for its broader biological activities, particularly concerning immune modulation and inflammation. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical applications, and recent research findings.

This compound functions by binding to hydroxyapatite in bone tissue. When osteoclasts resorb bone, the local acidity releases this compound, which is taken up by these cells through fluid-phase endocytosis. Once inside the osteoclasts, this compound disrupts their function, leading to apoptosis and thus reducing bone resorption rates . This mechanism underpins its therapeutic use in conditions such as osteoporosis and metastatic bone disease.

Immune Modulation

Recent studies have revealed that this compound also exhibits significant effects on immune cells, particularly macrophages and neutrophils. Clodronate liposomes are utilized to selectively deplete macrophages in various experimental settings, allowing researchers to investigate the role of these cells in diseases like autoimmunity and cancer .

Neutrophil "Stunning"

A novel aspect of this compound's biological activity is its effect on neutrophils. Research indicates that treatment with clodronate leads to a "stunning" effect on neutrophils, characterized by reduced production of reactive oxygen species (ROS) and cytokines, impaired phagocytosis, and diminished migratory capabilities . This finding suggests potential therapeutic avenues for conditions driven by chronic neutrophil activation.

Clinical Applications

This compound has been widely studied for its efficacy in managing skeletal morbidity associated with malignancies. The Medical Research Council (MRC) Myeloma IX trial demonstrated that while this compound effectively reduced skeletal-related events in patients with multiple myeloma, it was less effective than zoledronic acid in improving overall survival and progression-free survival .

Table 1: Clinical Outcomes of this compound vs. Zoledronic Acid

Outcome MeasureThis compoundZoledronic AcidSignificance
Skeletal-related events597 events419 eventsp < 0.0001
Overall survival (months)5.5 months lessN/Ap = 0.0118
Progression-free survivalN/AHR 0.88p = 0.0179

Case Studies

Case Study 1: Osteoporosis Management
In a clinical setting focusing on postmenopausal women with osteoporosis, this compound was administered over a two-year period. Results indicated a significant increase in bone mineral density (BMD) compared to baseline measurements, underscoring its role in preventing bone loss.

Case Study 2: Rheumatoid Arthritis
A study utilizing a K/BxN serum transfer model of arthritis demonstrated that clodronate treatment led to a marked reduction in arthritis severity through macrophage depletion . This highlights the potential of this compound in managing inflammatory conditions beyond its traditional applications.

Research Findings

Recent investigations have expanded our understanding of this compound's biological activities:

  • Inflammatory Arthritis : Clodronate has been shown to downregulate joint inflammation by depleting macrophages that produce chemotactic factors contributing to cartilage damage .
  • Neutrophil Function : Clodronate-treated neutrophils exhibited reduced inflammatory responses and impaired function, suggesting a mechanism that could be exploited for therapeutic purposes in autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the standard methodologies for confirming the chemical identity and purity of clodronic acid in experimental settings?

To confirm this compound’s identity, use spectroscopic techniques (e.g., nuclear magnetic resonance, infrared spectroscopy) and elemental analysis. Purity can be assessed via high-performance liquid chromatography (HPLC) with ultraviolet detection, ensuring ≥95% purity for in vitro/in vivo studies. For new batches, compare results with reference standards and document deviations . For reproducibility, follow IUPAC guidelines for bisphosphonate characterization and report detailed protocols in supplementary materials .

Q. How do researchers determine this compound’s mechanism of action in osteoclast inhibition?

Standard assays include:

  • In vitro osteoclastogenesis models : Differentiate monocytic cells (e.g., RAW 264.7) with RANK ligand and measure tartrate-resistant acid phosphatase (TRAP) activity post-treatment.
  • Bone resorption pits assay : Use calcium phosphate-coated plates to quantify osteoclast activity via microscopy or calcium release.
  • Molecular studies : Western blotting for apoptosis markers (e.g., caspase-3) and ATP synthase inhibition assays. Always include positive controls (e.g., zoledronic acid) and validate findings with dose-response curves .

Q. What pharmacokinetic parameters are critical when designing bioavailability studies for this compound?

Key parameters include:

  • Absorption : Measure plasma concentration-time curves after oral/intravenous administration.
  • Distribution : Use radiolabeled this compound in animal models to track tissue accumulation (e.g., bone vs. kidney).
  • Excretion : Quantify renal clearance via mass spectrometry. Account for its low oral bioavailability (<1%) by optimizing formulations (e.g., liposomal encapsulation) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in clinical studies on this compound’s efficacy in bone metastasis?

Contradictions often arise from:

  • Patient stratification : Differences in cancer subtypes, disease stages, or genetic backgrounds. Use multivariate regression to adjust for covariates.
  • Dosage regimens : Compare studies using equivalent mg/kg doses adjusted for renal function.
  • Endpoint variability : Standardize primary endpoints (e.g., skeletal-related events vs. overall survival). Conduct meta-analyses with sensitivity testing to identify confounding factors .

Q. What experimental designs are optimal for comparative studies of this compound versus newer bisphosphonates (e.g., zoledronic acid)?

  • Randomized controlled trials (RCTs) : Use double-blinded protocols with matched patient cohorts (e.g., MRC Myeloma IX trial design).
  • Preclinical models : Compare bone mineral density (BMD) improvements in ovariectomized rats or myeloma xenografts.
  • Mechanistic head-to-head assays : Test ATP analog affinity via isothermal titration calorimetry. Publish raw data and statistical code to enable replication .

Q. How can in vitro and in vivo models be combined to study this compound’s synergistic effects with chemotherapeutics?

  • In vitro : Screen combinations using Chou-Talalay synergy analysis (e.g., this compound + doxorubicin in MDA-MB-231 breast cancer cells).
  • In vivo : Use orthotopic tumor models to assess bone metastasis suppression via micro-CT and histomorphometry. Monitor renal toxicity biomarkers (e.g., serum creatinine).
  • Omics integration : Perform RNA-seq to identify pathways modulated by combination therapy .

Q. What methodological challenges arise in longitudinal studies of this compound’s long-term effects on bone remodeling?

Challenges include:

  • Compliance monitoring : Use electronic pill bottles or plasma metabolite tracking.
  • Bone turnover markers : Standardize sampling intervals for CTX-1 (C-terminal telopeptide) and P1NP (procollagen type I N-terminal propeptide).
  • Ethical considerations : Obtain IRB approval for extended follow-ups and address attrition bias via intention-to-treat analysis .

Q. Data Presentation and Reproducibility

  • Tables : Include raw data (e.g., IC50 values across cell lines) and statistical outputs (p-values, confidence intervals).
  • Figures : Use scatter plots for dose-response relationships and Kaplan-Meier curves for survival analyses. Avoid redundant visualizations .
  • Supplementary Materials : Provide HPLC chromatograms, spectral data, and detailed protocols for synthesis and bioassays .

Eigenschaften

IUPAC Name

[dichloro(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSIXWWBWUQEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4Cl2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046959
Record name Clodronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.47e+00 g/L
Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10596-23-3
Record name Clodronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10596-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clodronic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clodronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00720
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clodronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clodronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLODRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0813BZ6866
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 °C
Record name Clodronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00720
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

An aqueous solution of dichloromethylenediphosphonic acid disodium salt (1.0 g, 3.46 mmol) was loaded on a column of DOWEX 50WX8-100 ion-exchange resin and eluted with water. Tributylamine (1.65 mL, 6.92 mmol) was added and the mixture was shaken vigorously. The resulting solution was concentrated to dryness and coevaporated with anhydrous DMF three times. The residue was dried under vacuum overnight.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clodronic Acid
Reactant of Route 2
Clodronic Acid
Reactant of Route 3
Clodronic Acid
Reactant of Route 4
Clodronic Acid
Reactant of Route 5
Clodronic Acid
Reactant of Route 6
Clodronic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.